molecular formula C24H30N2O3 B258418 1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

Cat. No. B258418
M. Wt: 394.5 g/mol
InChI Key: WYAICLQHFOAMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to a class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cell signaling pathways. One of the main targets of this compound is the protein Bcl-2, which is involved in the regulation of apoptosis. This compound has been shown to inhibit the activity of Bcl-2, leading to apoptosis in cancer cells.
This compound has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. This leads to a reduction in inflammation and may explain the anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-2. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In animal models of arthritis, this compound has been shown to reduce inflammation and improve joint function. This compound has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and developing new anti-cancer therapies.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that this compound can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.

Future Directions

There are many potential future directions for research on 1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide. One area of research is the development of new anti-cancer therapies based on the mechanism of action of this compound. Another area of research is the development of new anti-inflammatory therapies based on the anti-inflammatory properties of this compound.
Other potential future directions for research on this compound include studying its effects on other diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Overall, this compound is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to develop new therapies based on its properties.

Synthesis Methods

The synthesis of 1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide involves the reaction of 1-(4-butoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA). After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the main areas of research for this compound is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of arthritis.

properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-butoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H30N2O3/c1-5-6-11-29-21-9-7-20(8-10-21)26-15-19(14-22(26)27)24(28)25-23-17(3)12-16(2)13-18(23)4/h7-10,12-13,19H,5-6,11,14-15H2,1-4H3,(H,25,28)

InChI Key

WYAICLQHFOAMDN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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